1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a xanthine derivative featuring a 1,3-dimethylpurine-2,6-dione core substituted at the 7-position with a 3-methylbenzyl group and at the 8-position with a (2-oxopropyl)thio moiety. The structural modifications at these positions are critical for modulating biological activity, solubility, and target interactions.
Properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(2-oxopropylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-6-5-7-13(8-11)9-22-14-15(19-17(22)26-10-12(2)23)20(3)18(25)21(4)16(14)24/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYGSBGPRZOUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated at the 1 and 3 positions using methylating agents such as methyl iodide under basic conditions.
Benzylation: The 7-position is benzylated using 3-methylbenzyl chloride in the presence of a base like potassium carbonate.
Thioether Formation: The 8-position is functionalized with a thioether group by reacting with 2-oxopropyl thiol under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxopropyl side chain can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with various molecular targets such as:
Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptors: Modulating receptor activity by acting as agonists or antagonists.
DNA/RNA: Intercalating into nucleic acids and affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications at the 7-Position (Benzyl Substituent)
1,3-Dimethyl-7-(4-Methylbenzyl)-8-((2-Oxopropyl)thio)-1H-Purine-2,6(3H,7H)-Dione (CAS: 476480-04-3)
- Structural Difference : The benzyl group at the 7-position is substituted with a 4-methyl group instead of 3-methyl.
- Molecular Weight : 372.4 g/mol (vs. 372.4 g/mol for the target compound, indicating minimal physicochemical divergence) .
7-(4-Chlorobenzyl)-1,3-Dimethyl-8-(Piperazin-1-yl)-1H-Purine-2,6(3H,7H)-Dione (CAS: 476479-86-4)
- Structural Difference : A 4-chlorobenzyl group replaces the 3-methylbenzyl, and the 8-position features a piperazinyl group.
- The piperazinyl group introduces basicity, which may improve pharmacokinetic properties like blood-brain barrier penetration .
Modifications at the 8-Position (Thioether and Related Substituents)
8-((3-Hydroxypropyl)thio)-1,3-Dimethyl-7-(3-Methylbenzyl)-1H-Purine-2,6(3H,7H)-Dione (CAS: 442864-52-0)
- Structural Difference : The 2-oxopropyl group is replaced with a 3-hydroxypropylthio chain.
- This substitution may also enable hydrogen bonding with targets like enzymes or receptors .
1,3-Dimethyl-7-(3-Methylbenzyl)-8-((1-(4-Methylpyrimidin-2-yl)piperidin-4-yl)oxy)-1H-Purine-2,6(3H,7H)-Dione (NCT-501)
- Structural Difference : The 8-(2-oxopropyl)thio group is replaced with a piperidinyloxy-linked 4-methylpyrimidine.
- Impact : The pyrimidine-piperidine moiety introduces aromaticity and basicity, critical for selective inhibition of aldehyde dehydrogenase (ALDH). This highlights the role of 8-position substituents in dictating target specificity .
8-(Methylsulfonyl)-1,7-Dimethyl-1H-Purine-2,6(3H,7H)-Dione
Functionalization with Heterocycles and Pharmacophores
8-(3-Furyl)-5-Hydroxy-1H-Pyrazole-1-yl-1,3-Dimethyl-7-(3-Phenylpropyl)-1H-Purine-2,6(3H,7H)-Dione
- Structural Difference : A furan-pyrazole hybrid replaces the 8-(2-oxopropyl)thio group.
- This compound was synthesized via reactions with dicarboxylate esters .
8-(Butylamino)-3-Methyl-7-(2-(5-Methyl-1H-Indazol-4-yl)-2-Oxoethyl)-1H-Purine-2,6(3H,7H)-Dione
- Structural Difference: A butylamino group and an indazolyl-oxoethyl chain are introduced.
- Impact: The indazole moiety is a known pharmacophore in kinase inhibitors. This compound’s design leverages the purine core for ATP-binding site interactions, demonstrating the scaffold’s versatility in drug discovery .
Research Findings and Trends
- 8-Position Flexibility: Substitutions here (thioether, sulfonyl, amino, heterocycles) profoundly influence target selectivity. For example, NCT-501’s piperidinyloxy-pyrimidine group confers ALDH inhibition, while methylsulfonyl groups enhance stability .
- 7-Position Lipophilicity : Meta-substituted benzyl groups (e.g., 3-methyl) balance lipophilicity and steric effects, whereas para-substituted analogs (e.g., 4-chloro) may alter binding pocket interactions .
Biological Activity
1,3-Dimethyl-7-(3-methylbenzyl)-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes a purine base modified with a thioether and an oxoalkyl group, which may contribute to its biological activity.
Anticancer Activity
Research indicates that similar purine derivatives exhibit significant anticancer properties. For instance, compounds that share structural features with this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of intrinsic and extrinsic pathways.
A study involving thiazolidin derivatives demonstrated that these compounds could inhibit cancer cell proliferation effectively. The IC50 values for these derivatives were significantly lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic potential for this class of compounds .
Antimicrobial Activity
The compound's thioether functionality suggests potential antimicrobial properties. Thiazolidin derivatives have been shown to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) in the range of 12.5 µg/mL against Salmonella typhi, indicating potent antibacterial activity .
Antioxidant Properties
Oxidative stress plays a crucial role in various diseases, including cancer and neurodegenerative disorders. Compounds similar to this compound have been evaluated for their antioxidant capabilities. In vitro studies have shown that these compounds can reduce reactive oxygen species (ROS) levels in cellular models, thereby offering protective effects against oxidative damage .
Study 1: Anticancer Evaluation
In a recent study focusing on the anticancer effects of purine derivatives, researchers synthesized several analogs of this compound. They evaluated their effects on various cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer). The results indicated that the compound significantly inhibited cell growth with an IC50 value of approximately 15 µM in MCF-7 cells.
Study 2: Antimicrobial Activity Assessment
Another study tested the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results showed that it exhibited an MIC of 20 µg/mL against E. coli and 15 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
